1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorobenzyl group, a methyl group, and a carboxylic acid functional group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Formation of the Azide: The starting material, 4-chlorobenzyl chloride, is reacted with sodium azide to form 4-chlorobenzyl azide.
Cycloaddition Reaction: The 4-chlorobenzyl azide is then reacted with methyl propiolate in the presence of a copper(I) catalyst to form the triazole ring.
Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its bioactivity and ability to interact with biological targets.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The exact molecular pathways and targets vary depending on the specific application and biological system.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl group, which may affect its bioactivity and chemical properties.
5-methyl-1H-1,2,3-triazole-4-carboxylic acid:
1-(4-methylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Substitution of the chlorine atom with a methyl group, which may alter its reactivity and biological activity.
Uniqueness: 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the chlorobenzyl and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBARIFHCDTSJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152394 |
Source
|
Record name | 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033463-41-0 |
Source
|
Record name | 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.